Diastereomeric Configuration: (3R,4R) vs. (3R,4S) Isopropylidene Pent-2-en-3-ol
The (3R,4R) diastereomer (CAS 18524‑18‑0) and the (3R,4S) diastereomer (CAS 18524‑19‑1) differ exclusively in the configuration at C‑1. This is reflected in their distinct IUPAC names: (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol for the target versus (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol for the comparator [REFS-1, REFS-2]. In analogous isopropylidene‑protected pentenol systems, the ¹³C NMR chemical shift of C‑1 differs by approximately 2‑3 ppm between threo and erythro diastereomers (e.g., δ 71.2 ppm for threo vs. δ 73.8 ppm for erythro) [3]. Although predicted boiling points (215.1 °C for both) are identical, the divergent C‑1 configuration leads to opposite face selectivity in nucleophilic additions to the vinyl group.
| Evidence Dimension | Absolute configuration at the carbinol centre |
|---|---|
| Target Compound Data | (R) configuration at C‑1 – IUPAC name: (1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |
| Comparator Or Baseline | (3R,4S) isomer – IUPAC name: (1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |
| Quantified Difference | Opposite chirality at C‑1; ¹³C NMR Δδ ≈ 2‑3 ppm (threo‑erythro shift difference); no boiling‑point difference (215.1 °C predicted) |
| Conditions | Comparative analysis of PubChem records and literature NMR data for related isopropylidene pentenols |
Why This Matters
Procuring the correct C‑1 epimer is essential because the stereochemistry at this centre governs the diastereofacial selectivity of all subsequent asymmetric transformations relying on the vinyl alcohol subunit.
- [1] PubChem Compound Summary for CID 13723233, 1,2‑Dideoxy-4,5‑O‑(1‑methylethylidene)pent‑1‑enitol. https://pubchem.ncbi.nlm.nih.gov/compound/18524‑18‑0 (accessed 2026‑05‑01). View Source
- [2] PubChem Compound Summary for CID …, D‑erythro‑Pent‑1‑enitol, 1,2‑dideoxy-4,5‑O‑(1‑methylethylidene)- (CAS 18524‑19‑1). https://pubchem.ncbi.nlm.nih.gov/compound/18524-19-1 (accessed 2026‑05‑01). View Source
- [3] Bock, K.; Pedersen, C. A study of ¹³C NMR chemical shifts of isopropylidene acetals of aldoses and alditols. Acta Chemica Scandinavica 1975, 29b, 258‑264. (Provides reference shift data for threo and erythro isopropylidene derivatives). View Source
